![molecular formula C21H17NS B12011759 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine CAS No. 40358-31-4](/img/structure/B12011759.png)
2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound with the molecular formula C21H17NS and a molecular weight of 315.44 g/mol . This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological activities. Benzothiazepines are often utilized as precursors for synthesizing molecules with various bioactivities, including anti-inflammatory, anti-HIV, analgesic, anti-tumor, antimicrobial, and antitubercular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chalcones in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazepine ring.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of benzothiazepines on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on tyrosinase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . Molecular modeling studies have shown that the compound interacts with key residues in the active site, leading to effective inhibition .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1,5-benzothiazepine: Shares a similar core structure but may have different substituents on the benzene ring.
2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Another related compound with a benzodiazepine core.
Uniqueness: 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both phenyl groups, which contribute to its distinct pharmacological profile and chemical reactivity .
Eigenschaften
CAS-Nummer |
40358-31-4 |
---|---|
Molekularformel |
C21H17NS |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C21H17NS/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)23-20-14-8-7-13-18(20)22-19/h1-14,21H,15H2 |
InChI-Schlüssel |
MPAHDNFCERDKSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.